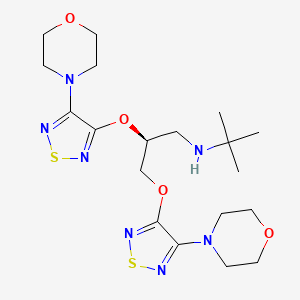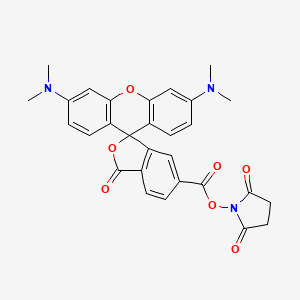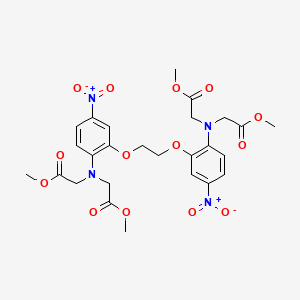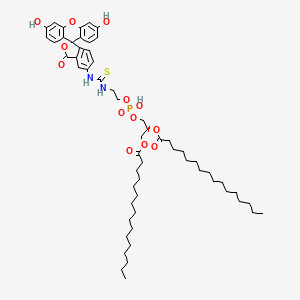
Setiptiline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Setiptiline-d3 is a deuterated form of Setiptiline, a tetracyclic antidepressant. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Setiptiline. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Applications De Recherche Scientifique
Setiptiline-d3 is widely used in scientific research for:
Pharmacokinetic Studies: Tracing the metabolic pathways of Setiptiline in biological systems.
Drug Development: Understanding the interaction of Setiptiline with biological targets.
Biological Research: Studying the effects of Setiptiline on neurotransmitter systems.
Industrial Applications: Used as a reference standard in quality control and analytical testing.
Mécanisme D'action
Target of Action
Setiptiline-d3, also known as Setiptiline, primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is a type of adrenergic receptor, which plays a key role in regulating neurotransmitter release. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
This compound acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .
Biochemical Pathways
It is known that the drug’s antagonistic action on α2 adrenergic and serotonin receptors can influence thenoradrenergic and serotonergic neurotransmission pathways . This can lead to increased levels of noradrenaline and serotonin in the brain, which are associated with mood regulation .
Pharmacokinetics
Like many other antidepressants, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The primary result of this compound’s action is the reduction of symptoms of major depressive disorder . This is achieved through its antagonistic effects on α2 adrenergic and serotonin receptors, leading to increased levels of noradrenaline and serotonin in the brain .
Analyse Biochimique
Biochemical Properties
Setiptiline-d3 interacts with various biomolecules, including enzymes and proteins. It acts as a norepinephrine reuptake inhibitor, an α2-adrenergic receptor antagonist, and a serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes . It also functions as an H1 receptor inverse agonist/antihistamine .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. Its antagonism of the α2 adrenergic receptor and serotonin receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist, it allows for greater and longer sustained release of noradrenaline into the synapse . Its antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .
Metabolic Pathways
It is known to interact with enzymes and cofactors as part of its role as a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Setiptiline-d3 involves the incorporation of deuterium atoms into the Setiptiline molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated methanol or ethanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Deuterated Precursors: Using deuterated reagents to prepare intermediates.
Catalytic Hydrogenation: Employing large-scale reactors with Pd/C catalysts.
Purification: Utilizing chromatographic techniques to isolate and purify this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Setiptiline-d3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mianserin: Another tetracyclic antidepressant with similar pharmacological properties.
Mirtazapine: A close analogue of Setiptiline with a similar mechanism of action.
Aptazapine: Shares structural similarities with Setiptiline and exhibits similar antidepressant effects.
Uniqueness of Setiptiline-d3
This compound is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and analysis in biological systems without altering the compound’s pharmacological properties.
Propriétés
Numéro CAS |
1795024-97-3 |
|---|---|
Formule moléculaire |
C19H19N |
Poids moléculaire |
264.386 |
InChI |
InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3 |
Clé InChI |
GVPIXRLYKVFFMK-FIBGUPNXSA-N |
SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 |
Synonymes |
2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine; Org 8282-d3; MO-8282-d3; Teciptilline-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)




